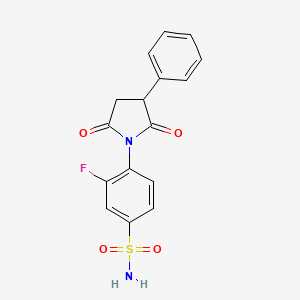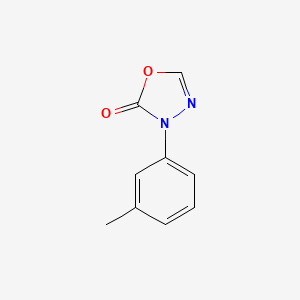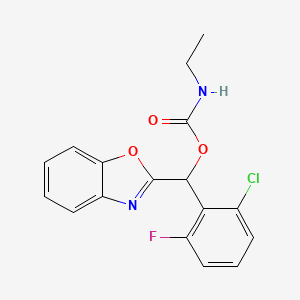
1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ringThe reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may be carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
科学的研究の応用
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the biological activity being studied .
類似化合物との比較
Similar Compounds
- Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
Uniqueness
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. The presence of the 2-chloro-6-fluorophenyl group and the ethylcarbamate moiety contributes to its unique pharmacological profile .
特性
CAS番号 |
104029-78-9 |
|---|---|
分子式 |
C17H14ClFN2O3 |
分子量 |
348.8 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-2-20-17(22)24-15(14-10(18)6-5-7-11(14)19)16-21-12-8-3-4-9-13(12)23-16/h3-9,15H,2H2,1H3,(H,20,22) |
InChIキー |
KOAWOOGPBPISMR-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
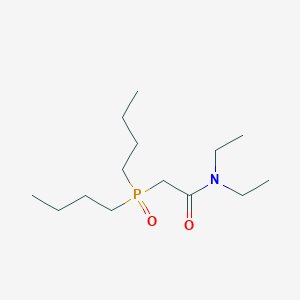
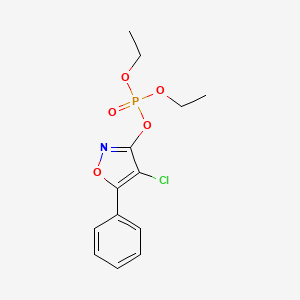
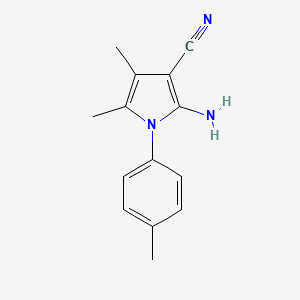
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
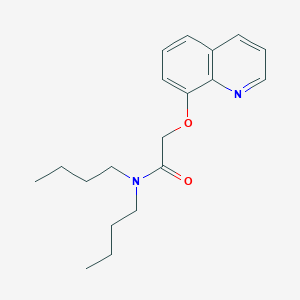
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
